Product packaging for gibberellin A10(Cat. No.:)

gibberellin A10

Cat. No.: B1253658
M. Wt: 334.4 g/mol
InChI Key: WGVIRXSVGNPFAX-PXWMZSRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A10 (GA10) is a C 19 -gibberellin initially identified in the fungus Gibberella fujikuroi . As a member of the gibberellin family—a class of diterpenoid plant hormones regulating growth and development processes—GA10 serves as a crucial intermediate in the complex gibberellin biosynthesis and metabolic pathways . Researchers utilize this compound primarily as a high-purity reference standard to investigate the metabolism and homeostasis of bioactive gibberellins in plants. Its specific molecular structure distinguishes it from other gibberellins, such as GA1, particularly by the absence of the beta-OH at C-9 and the alpha-OH at C-7, the substitution of the methylene group at C-8 by a beta-Me, and the presence of an alpha-OH also at C-8 (gibbane skeletal numbering) . The study of gibberellins like GA10 is fundamental to plant physiology research, as these hormones regulate diverse developmental processes, including stem elongation, germination, dormancy, and flowering . Analyzing the role of different gibberellin oxidase enzymes (e.g., GA20ox, GA3ox, GA2ox) in converting precursors like GA12 into various bioactive and inactive forms is key to understanding plant development . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O5 B1253658 gibberellin A10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26O5

Molecular Weight

334.4 g/mol

IUPAC Name

(1R,2R,5R,6R,8R,9S,10R,11R)-6-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C19H26O5/c1-16-6-3-7-19(24-15(16)22)11-5-4-10-8-18(11,9-17(10,2)23)12(13(16)19)14(20)21/h10-13,23H,3-9H2,1-2H3,(H,20,21)/t10-,11-,12-,13-,16-,17-,18-,19-/m1/s1

InChI Key

WGVIRXSVGNPFAX-PXWMZSRESA-N

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)[C@](C5)(C)O)C(=O)O)OC2=O

Canonical SMILES

CC12CCCC3(C1C(C45C3CCC(C4)C(C5)(C)O)C(=O)O)OC2=O

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Gibberellin A10 has several practical applications in agriculture:

  • Promoting Seed Germination : this compound stimulates the germination of various seeds by breaking dormancy and enhancing metabolic activity. This is particularly useful for crops that exhibit seed dormancy, allowing for more uniform germination and improved crop yields .
  • Enhancing Crop Growth : The application of this compound can lead to increased stem elongation and overall plant height. This is beneficial for crops such as rice and barley, where taller plants can improve light capture and yield .
  • Inducing Flowering : this compound can induce flowering in certain plant species, which is crucial for the production of fruits and seeds. This property is especially valuable in horticulture for controlling flowering times in ornamental plants .
  • Improving Fruit Quality : In fruit crops, this compound has been used to enhance fruit size and quality. For instance, it can be applied to grapes to promote seedless varieties and improve fruit set .

Horticultural Applications

In horticulture, this compound is applied to manipulate growth patterns:

  • Controlling Plant Architecture : By regulating stem elongation and internode length, this compound helps shape the overall architecture of ornamental plants. This application is essential for creating aesthetically pleasing landscapes .
  • Enhancing Flowering in Ornamental Plants : The use of this compound can synchronize flowering in ornamental species, making them more marketable during specific seasons .

Research Applications

This compound serves as an important tool in plant research:

  • Understanding Hormonal Interactions : Researchers use this compound to study its interactions with other plant hormones such as auxins and cytokinins. These studies help elucidate complex signaling pathways that regulate plant growth and development .
  • Genetic Studies : this compound is used in genetic experiments to analyze mutations related to gibberellin biosynthesis and signaling pathways. This research aids in understanding how plants adapt to environmental changes through hormonal regulation .

Case Studies

StudyFocusFindings
Radley et al. (1956)Dwarf PeasDemonstrated that extracts from tall peas could restore growth in dwarf peas, indicating the role of gibberellins in growth regulation .
Rademacher (2016)GrapesExplored the industrial application of gibberellins, particularly this compound, in producing seedless grapes with enhanced quality .
Peng et al. (1997)ArabidopsisInvestigated the molecular mechanisms of gibberellin action through the degradation of DELLA proteins, highlighting the importance of gibberellins in growth promotion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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